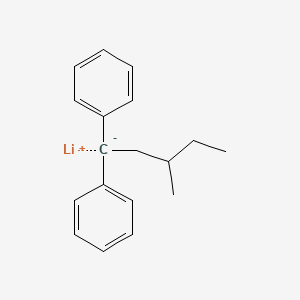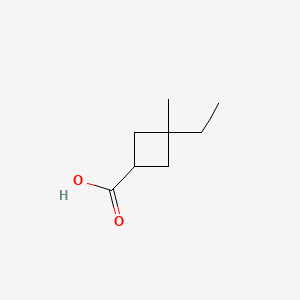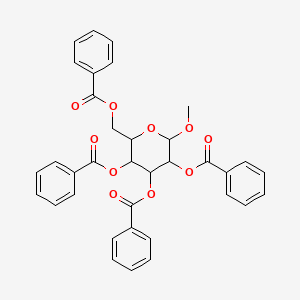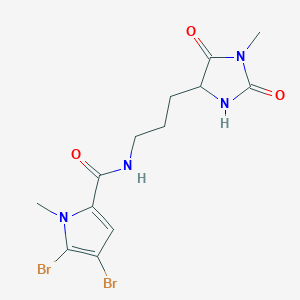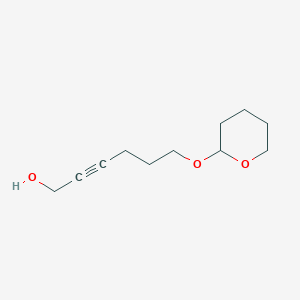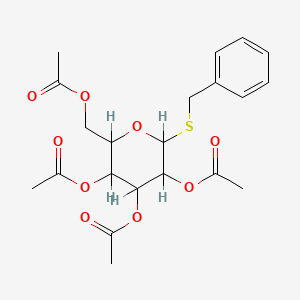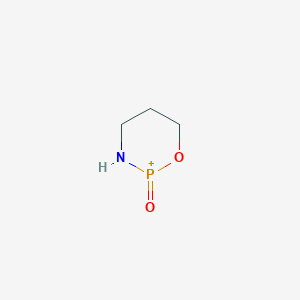![molecular formula C20H14O4 B3055720 [1,1'-Binaphthalene]-2,2',7,7'-tetrol CAS No. 66478-68-0](/img/structure/B3055720.png)
[1,1'-Binaphthalene]-2,2',7,7'-tetrol
Overview
Description
[1,1’-Binaphthalene]-2,2’,7,7’-tetrol is a chemical compound that belongs to the class of binaphthalene derivatives. This compound is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with hydroxyl groups attached at the 2, 2’, 7, and 7’ positions. The unique structure of [1,1’-Binaphthalene]-2,2’,7,7’-tetrol makes it an important compound in various fields of scientific research, including organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’,7,7’-tetrol typically involves the oxidative coupling of 2-naphthol derivatives. One common method is the use of a copper(II) catalyst in the presence of an oxidizing agent such as oxygen or air. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2,2’,7,7’-tetrol may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial processes.
Types of Reactions:
Oxidation: [1,1’-Binaphthalene]-2,2’,7,7’-tetrol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
[1,1’-Binaphthalene]-2,2’,7,7’-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in enantioselective reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of [1,1’-Binaphthalene]-2,2’,7,7’-tetrol derivatives in drug development, particularly for their ability to interact with biological targets.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-2,2’,7,7’-tetrol involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence the compound’s reactivity and selectivity in chemical reactions. In biological systems, the compound’s hydroxyl groups can form hydrogen bonds with biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
[1,1’-Binaphthalene]-2,2’-diol: This compound has hydroxyl groups at the 2 and 2’ positions but lacks the additional hydroxyl groups at the 7 and 7’ positions.
[1,1’-Binaphthalene]-2,2’-dicarboxylic acid: This compound has carboxyl groups at the 2 and 2’ positions instead of hydroxyl groups.
Uniqueness:
Structural Features: The presence of four hydroxyl groups in [1,1’-Binaphthalene]-2,2’,7,7’-tetrol provides additional sites for hydrogen bonding and coordination with metal ions, enhancing its reactivity and selectivity in various applications.
Reactivity: The compound’s unique structure allows for a diverse range of chemical reactions, making it a versatile building block in organic synthesis and catalysis.
Properties
IUPAC Name |
1-(2,7-dihydroxynaphthalen-1-yl)naphthalene-2,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-13-5-1-11-3-7-17(23)19(15(11)9-13)20-16-10-14(22)6-2-12(16)4-8-18(20)24/h1-10,21-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWXKZEFOPVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465234 | |
| Record name | [1,1'-Binaphthalene]-2,2',7,7'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317807-18-4, 66478-68-0 | |
| Record name | [1,1′-Binaphthalene]-2,2′,7,7′-tetrol, (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317807-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Binaphthalene]-2,2',7,7'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methylbenzo[d]thiazole-2-sulfonamide](/img/structure/B3055637.png)

